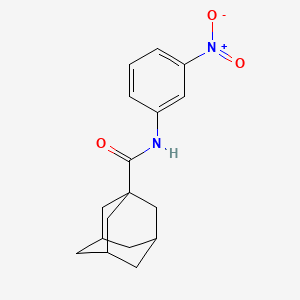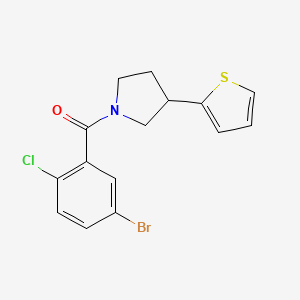
(5-Bromo-2-clorofenil)(3-(tiofeno-2-il)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13BrClNOS and its molecular weight is 370.69. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Importancia: Comprender su síntesis y propiedades contribuye al desarrollo de medicamentos antidiabéticos efectivos .
- Evaluación del compuesto: Los estudios de acoplamiento molecular contra el objetivo del cáncer de pulmón ERK2 y el objetivo del cáncer cervical FGFR2 revelan interacciones potenciales con estas proteínas .
- Hormona vegetal: El ácido indol-3-acético, una hormona vegetal natural, se produce a partir de la degradación del triptófano en plantas superiores. Análogos como este compuesto pueden tener aplicaciones potenciales en la regulación del crecimiento de las plantas .
Agentes antidiabéticos e inhibidores de SGLT2
Investigación anticancerígena
Análogos de hormonas vegetales
En resumen, este compuesto encuentra aplicaciones en el desarrollo de fármacos antidiabéticos, la investigación anticancerígena y la síntesis orgánica. Sus propiedades versátiles lo convierten en un tema valioso para la exploración científica en múltiples disciplinas. 🌟
Mecanismo De Acción
Target of Action
The primary target of (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is the Sodium-dependent Glucose Co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of type 2 diabetes mellitus .
Mode of Action
As an SGLT2 inhibitor, (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone works by blocking the reabsorption of glucose in the kidney, increasing glucose excretion, and lowering blood glucose concentrations .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. Normally, SGLT2 reabsorbs most of the glucose filtered by the kidneys. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels .
Result of Action
The primary result of the action of (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a reduction in blood glucose levels. This is achieved through increased urinary glucose excretion, which is a direct result of the inhibition of SGLT2 and the subsequent decrease in renal glucose reabsorption .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions could be influenced by the unique structural features of (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, including its bromo, chloro, and thiophenyl groups .
Cellular Effects
Based on the properties of similar compounds, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone at different dosages in animal models have not been specifically studied .
Metabolic Pathways
Future studies could investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-11-3-4-13(17)12(8-11)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDWBUUMJASRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
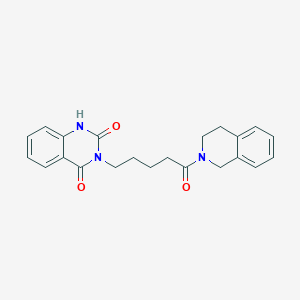
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)
![6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477076.png)
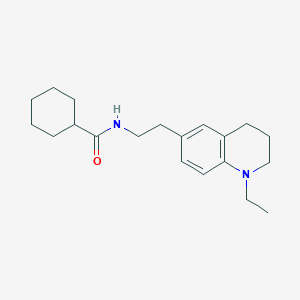

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2477085.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2477087.png)

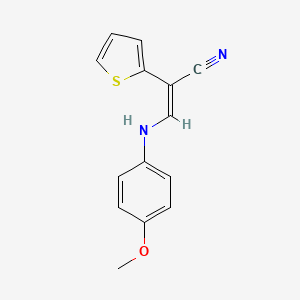
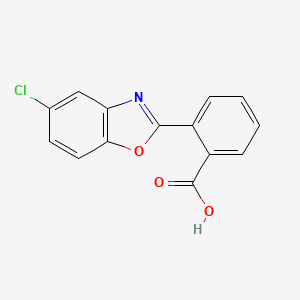
![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)
